Enhanced Aqueous Solubility: Hydrochloride Salt vs. Free Base
The hydrochloride salt of methyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate provides markedly improved aqueous solubility compared to the free base form (CAS 1909326-74-4). While quantitative aqueous solubility data for the free base is not publicly reported, the free base is characterized as a low-polarity organic molecule (XLogP3-AA = 0.7), whereas the hydrochloride salt is a crystalline solid with enhanced hydrophilicity, as indicated by its robust GHS classification for skin and eye irritation (H315, H319, H335) associated with its hygroscopic nature [1]. This salt form is supplied at 95% purity and is directly suitable for aqueous reaction conditions without additional solubilization steps, in contrast to the free base which requires organic co-solvents .
| Evidence Dimension | Aqueous Solubility (Qualitative) |
|---|---|
| Target Compound Data | Hydrochloride salt; crystalline solid; hygroscopic (GHS H315/H319/H335); supplied at 95% purity |
| Comparator Or Baseline | Free base (CAS 1909326-74-4); XLogP3-AA = 0.7; low-polarity oil or low-melting solid |
| Quantified Difference | Not quantifiable with available data; qualitative improvement in solubility inferred from salt form properties |
| Conditions | Room temperature, aqueous buffer compatibility inferred from GHS hazard classification |
Why This Matters
Direct use in aqueous-phase reactions (e.g., amide couplings, bioconjugations) without co-solvents reduces experimental variability and simplifies purification, a critical factor in high-throughput medicinal chemistry.
- [1] PubChem. Compound Summary for CID 121553703: Methyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate hydrochloride. GHS Classification. 2024. View Source
